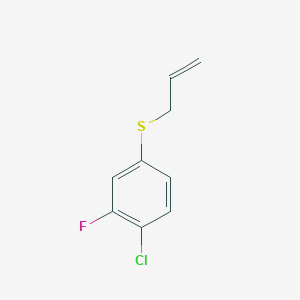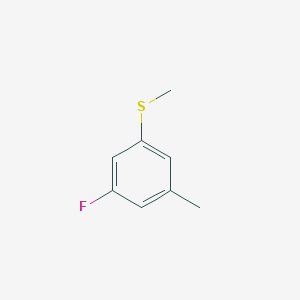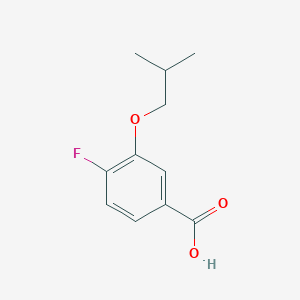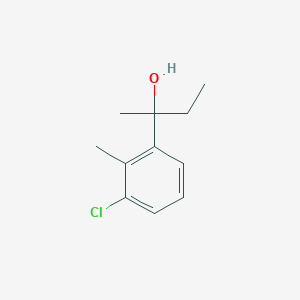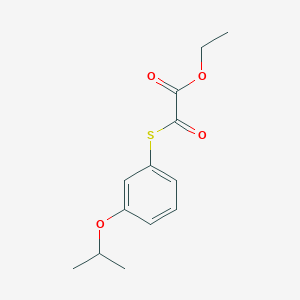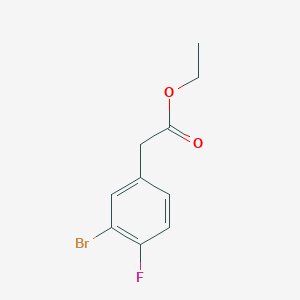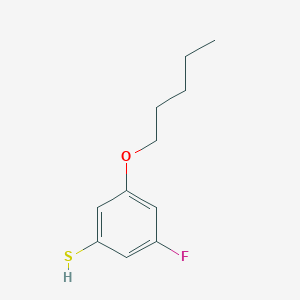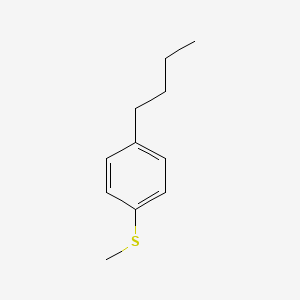
4-n-Butylphenyl methyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-n-Butylphenyl methyl sulfide is an organic compound that belongs to the class of sulfides It consists of a phenyl ring substituted with a butyl group at the para position and a methylthio group
准备方法
Synthetic Routes and Reaction Conditions
4-n-Butylphenyl methyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-n-butylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the methylthio group.
Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this method, 4-n-butylphenyl boronic acid reacts with methylthiol in the presence of a palladium catalyst and a base like potassium carbonate. This reaction is carried out under an inert atmosphere, typically at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
4-n-Butylphenyl methyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions are performed under controlled conditions to prevent over-substitution.
Major Products
Oxidation: 4-n-Butylphenyl methyl sulfoxide, 4-n-butylphenyl methyl sulfone.
Reduction: 4-n-Butylphenyl thiol.
Substitution: 4-n-Butyl-2-nitrophenyl methyl sulfide, 4-n-butyl-2-bromophenyl methyl sulfide.
科学研究应用
4-n-Butylphenyl methyl sulfide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Industrial Applications: Used in the production of specialty chemicals and as a precursor for the synthesis of other sulfur-containing compounds.
作用机制
The mechanism of action of 4-n-butylphenyl methyl sulfide depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, its mechanism of action may involve interaction with cellular components, leading to antimicrobial or antioxidant effects. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
- 4-tert-Butylphenyl methyl sulfide
- 4-n-Butylphenyl ethyl sulfide
- 4-n-Butylphenyl phenyl sulfide
Uniqueness
4-n-Butylphenyl methyl sulfide is unique due to the specific substitution pattern on the phenyl ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in electrophilic aromatic substitution reactions or different solubility in organic solvents.
属性
IUPAC Name |
1-butyl-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDCHKMFHXJWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
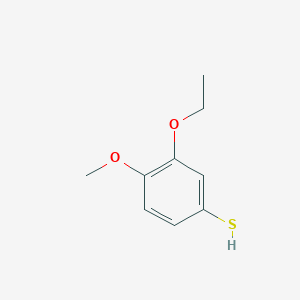
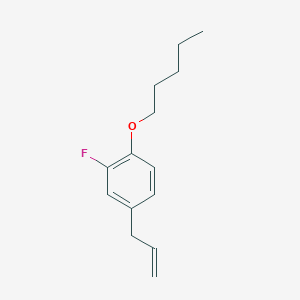
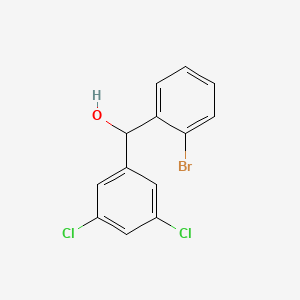
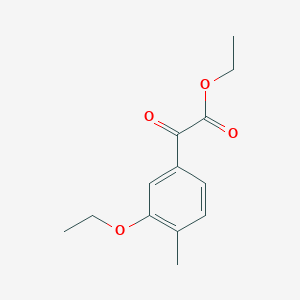
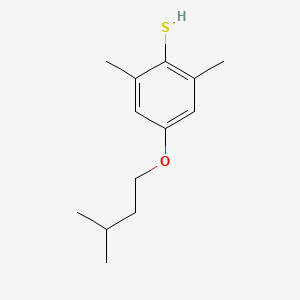
![1-(4-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7989354.png)
